4'-Acetyl[1,1'-biphenyl]-3-yl acetate
Description
4'-Acetyl[1,1'-biphenyl]-3-yl acetate is a biphenyl derivative featuring an acetyl group (-COCH₃) at the 4'-position of one benzene ring and an acetate ester (-OAc) at the 3-position of the other ring. This compound belongs to a class of functionalized biphenyls widely studied for their applications in pharmaceuticals, materials science, and organic synthesis.
Key structural attributes:
- Biphenyl backbone: Two benzene rings connected by a single bond.
- Electron-withdrawing acetyl group: Enhances electrophilic reactivity and influences intermolecular interactions.
- Acetate ester: Modifies solubility and stability, common in prodrug formulations.
Synthesis likely involves Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to assemble the biphenyl core, followed by acetylation and esterification steps .
Properties
CAS No. |
62927-42-8 |
|---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
[3-(4-acetylphenyl)phenyl] acetate |
InChI |
InChI=1S/C16H14O3/c1-11(17)13-6-8-14(9-7-13)15-4-3-5-16(10-15)19-12(2)18/h3-10H,1-2H3 |
InChI Key |
NNBQBLNPTDKTQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2=CC(=CC=C2)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Acetyl[1,1’-biphenyl]-3-yl acetate can be achieved through several methods. One common method involves the Suzuki coupling reaction, where an aryl halide reacts with an arylboronic acid in the presence of a palladium catalyst and a base. For example, 4-bromoacetophenone can be reacted with phenylboronic acid to form 4’-phenylacetophenone, which can then be further acetylated to obtain the desired compound .
Industrial Production Methods
Industrial production of 4’-Acetyl[1,1’-biphenyl]-3-yl acetate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial settings to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
4’-Acetyl[1,1’-biphenyl]-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted biphenyl derivatives.
Scientific Research Applications
4’-Acetyl[1,1’-biphenyl]-3-yl acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Acetyl[1,1’-biphenyl]-3-yl acetate involves its interaction with specific molecular targets and pathways. The acetyl and acetate groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 4'-acetyl[1,1'-biphenyl]-3-yl acetate with structurally related biphenyl derivatives:
Key Observations :
- Substituent Position: The placement of acetyl and acetate groups significantly impacts reactivity and solubility. For example, DFBPE’s fluorine substituents increase electronegativity and stability compared to the non-fluorinated target compound .
- Functional Group Diversity : The acetate ester in the target compound may improve hydrolytic stability compared to free hydroxyl groups (e.g., N-(4-hydroxy[1,1'-biphenyl]-3-yl)acetamide in ) .
- Synthetic Complexity : Multi-step routes (e.g., coupling followed by acetylation) are common for biphenyl derivatives, as seen in and .
Physicochemical Properties
- Boiling Point and Density : While exact data for the target compound are unavailable, analogs like DFBPE and sulfonated biphenyls () exhibit boiling points >300°C and densities ~1.3–1.4 g/cm³, suggesting similar ranges .
- Solubility : The acetate group likely enhances solubility in polar aprotic solvents (e.g., ethyl acetate) compared to methyl or fluorine substituents .
- Acid/Base Behavior : The acetyl group may act as a weak electron-withdrawing group, reducing the pKa of adjacent protons compared to hydroxylated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
